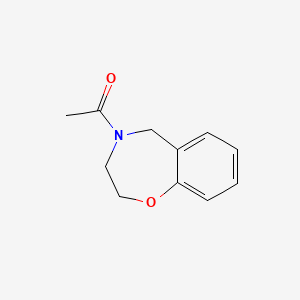
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the reaction of isoquinoline, activated acetylenes, and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water . Industrial production methods often utilize microwave heating to synthesize pyrimido-oxazepine analogs .
Analyse Des Réactions Chimiques
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include lithium aluminum hydride for reduction and activated alkynes for substitution . Major products formed from these reactions include o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .
Applications De Recherche Scientifique
It has shown potent cytotoxicity in both benign and metastatic breast cancer cells, with some derivatives inducing cell cycle arrest in the G2/M phase . Additionally, it has been evaluated for its potential use in the synthesis of various benzoxazepine derivatives, which have diverse biological activities .
Mécanisme D'action
The mechanism of action of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one involves the cleavage of the N–C (5) bond under the action of activated alkynes in methanol . This reaction forms o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers, with the cleavage rate depending on the electronic effects of the substituents at the C-5 atom . The compound’s cytotoxic effects are likely due to its ability to induce cell cycle arrest in cancer cells .
Comparaison Avec Des Composés Similaires
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-4-yl)ethan-1-one is unique compared to other benzoxazepine derivatives due to its specific molecular structure and biological activities . Similar compounds include 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine and 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine . These compounds also exhibit potent cytotoxicity and have been studied for their anticancer properties .
Propriétés
IUPAC Name |
1-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-9(13)12-6-7-14-11-5-3-2-4-10(11)8-12/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVZWVJHDZYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/new.no-structure.jpg)
![N-(4-chlorophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2721555.png)

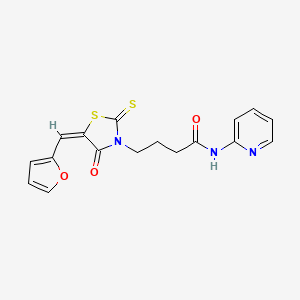

![2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2721560.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)
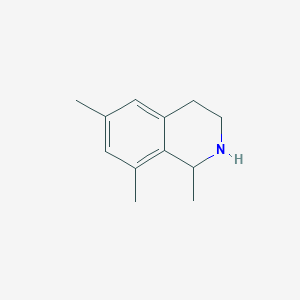
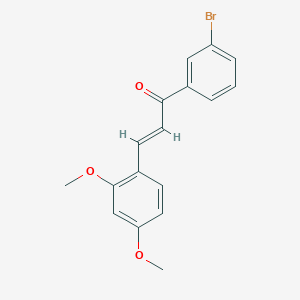
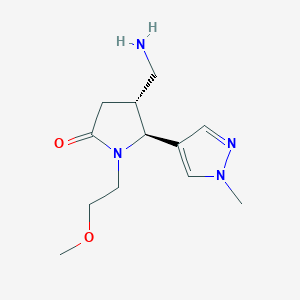
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B2721573.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
